

Unveiling the Therapeutic Potential of Diphlorethohydroxycarmalol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Diphlorethohydroxycarmalol*

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A comprehensive overview of the marine-derived phlorotannin, **Diphlorethohydroxycarmalol** (DPHC), detailing its bioactive properties, underlying mechanisms of action, and methodologies for its study. This guide is intended for researchers, scientists, and professionals in drug development.

Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the edible brown algae *Ishige okamurae*, has emerged as a promising bioactive compound with a wide spectrum of therapeutic properties.[1][2] This technical guide provides an in-depth analysis of DPHC, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular pathways to facilitate further research and development in the pharmaceutical and cosmeceutical industries.

Chemical and Physical Properties

DPHC is a polyphenolic compound with the molecular formula $C_{24}H_{16}O_{13}$. [3] Its complex structure, characterized by multiple hydroxyl groups, contributes to its potent antioxidant and radical scavenging activities.[4]

Property	Value
Molecular Formula	C24H16O13
IUPAC Name	7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetrol
CAS Number	138529-04-1

Biological Activities and Quantitative Data

DPHC has demonstrated a remarkable range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, vasodilatory, anti-obesity, and anti-diabetic effects. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.

Enzyme Inhibitory Activity

Enzyme	IC50 (mM)	Reference
α -glucosidase	0.16	[5]
α -amylase	0.53	[5]

Vasodilatory Effects

Cell Line / Model	DPHC Concentration	Effect	Reference
EA.hy926 cells	6, 20, 60, 100 μ M	Dose-dependent increase in NO production	[6]
Tg(flk:EGFP) transgenic zebrafish	0.06, 0.2, 0.6 μ M	Dose-dependent increase in dorsal aorta diameter	[6]

Neuroprotective Effects

Cell Line	Stressor	DPHC Concentration	Effect on Cell Viability	Reference
HT22 murine hippocampal neuronal cells	H2O2	0.5, 5, 50 μ M	Increased cell viability to 17.57%, 59.84%, and increased respectively, from 17.18% in H2O2-treated cells.	[7]

Anti-inflammatory Effects

Cell Line	Stimulant	DPHC Concentration	Effect	Reference
RAW 264.7 macrophages	LPS	12.5, 100 μ M	Strong reduction in IL-6 production	[8]
C2C12 myotubes	TNF- α	1.56, 3.125, 6.25, 12.5 μ g/mL	Inhibition of NO production to 85.03%, 78.91%, 74.15%, and 74.15% respectively.	[1]

Anti-Obesity Effects in High-Fat Diet (HFD)-Induced Obese Mice

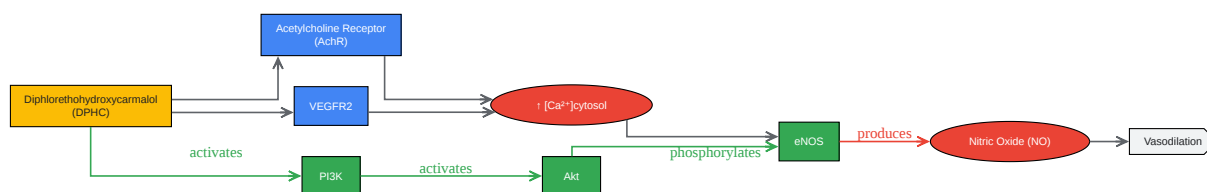
Parameter	DPHC Dose (mg/kg/day)	Duration	Outcome	Reference
Body Weight Gain	25	6 weeks	Reduced from 9.1 g (HFD) to 6.5 g	[9]
Body Weight Gain	50	6 weeks	Reduced from 9.1 g (HFD) to 3.8 g	[9]
Serum Triglyceride	25, 50	6 weeks	Significantly decreased	[10]
Serum LDL-Cholesterol	25, 50	6 weeks	Significantly decreased	[10]
Serum HDL-Cholesterol	25, 50	6 weeks	Significantly increased	[10]

Signaling Pathways Modulated by DPHC

DPHC exerts its diverse biological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/eNOS Pathway in Vasodilation

DPHC promotes vasodilation by activating the PI3K/Akt/eNOS signaling cascade in endothelial cells. This leads to an increase in nitric oxide (NO) production, a key molecule in regulating vascular tone.[\[6\]](#)[\[11\]](#) The activation is initiated through the modulation of calcium transit via the acetylcholine receptor (AChR) and vascular endothelial growth factor receptor 2 (VEGFR2).[\[6\]](#)[\[11\]](#)

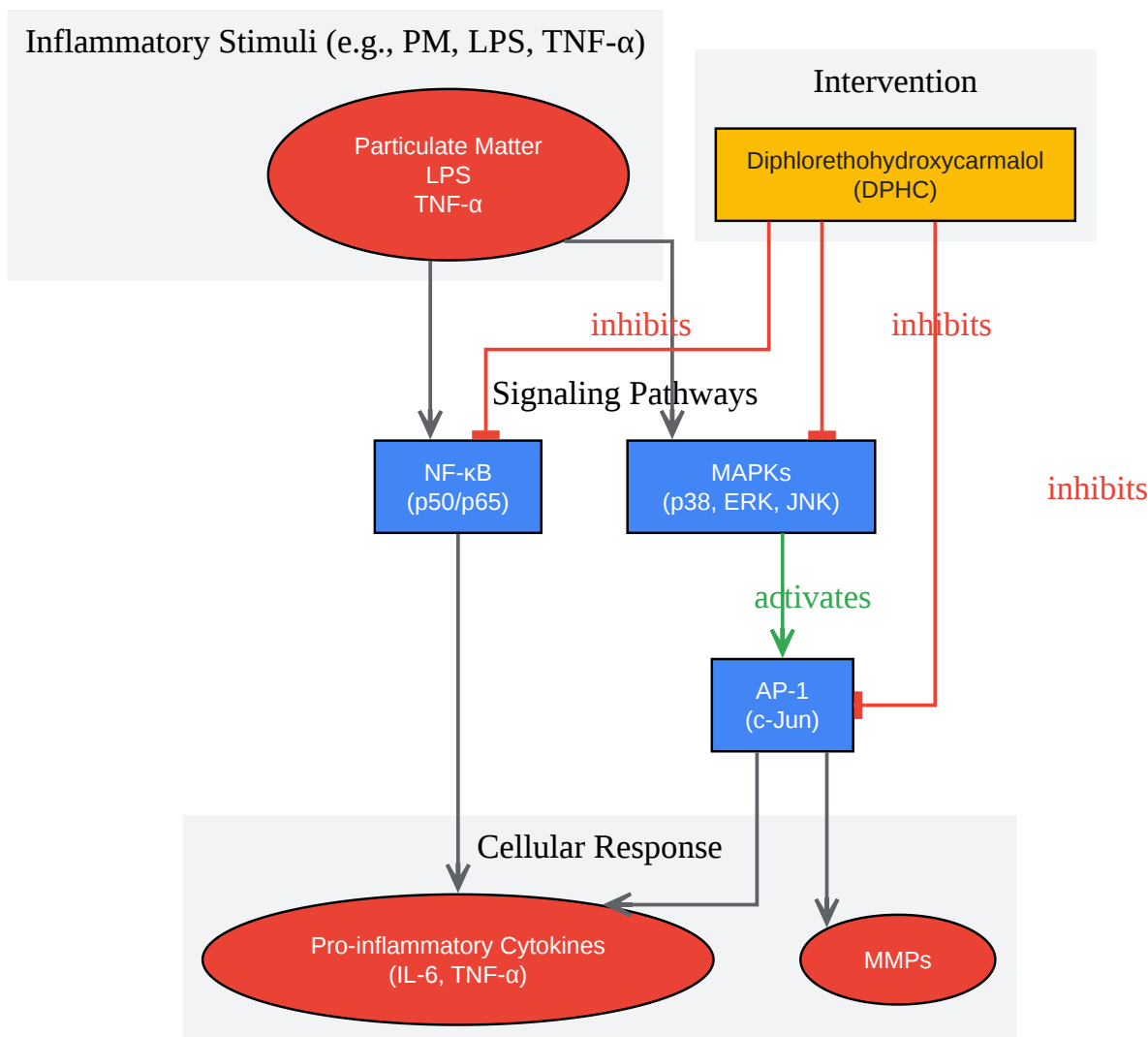


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DPHC-mediated vasodilation via the PI3K/Akt/eNOS pathway.

NF- κ B, AP-1, and MAPKs Signaling in Anti-Inflammatory and Skin Protective Effects

DPHC has been shown to protect against particulate matter-induced skin damage by regulating the NF- κ B, AP-1, and MAPKs signaling pathways in human dermal fibroblasts.[10] It also modulates NF- κ B and STAT5 signaling to exert anti-inflammatory effects in macrophages.[8]

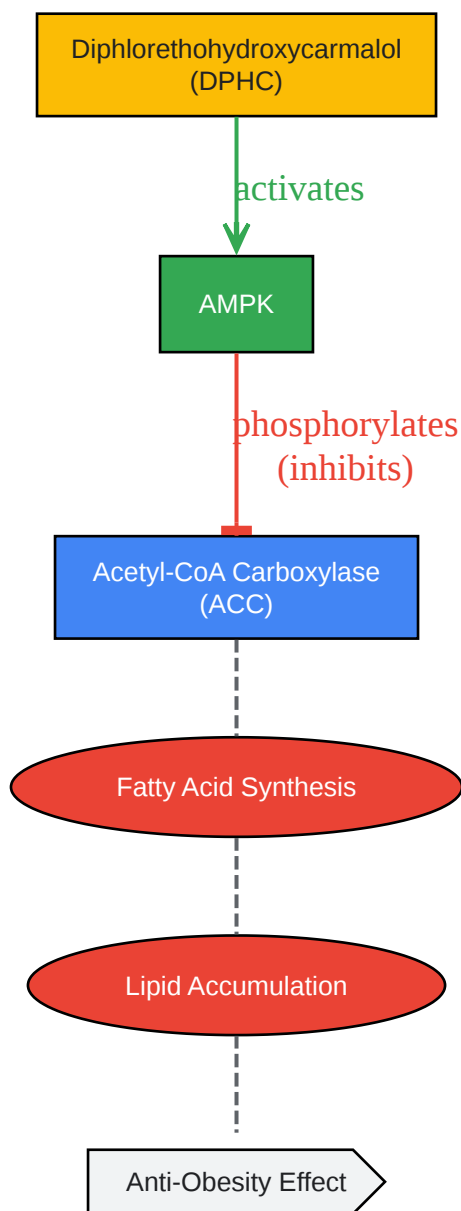


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DPHC's inhibitory effect on inflammatory signaling pathways.

AMPK Signaling in Anti-Obesity and Metabolic Regulation

DPHC's anti-obesity effects are mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[9][12] AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing lipid accumulation.[9][12]



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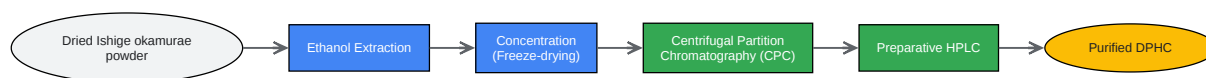
DPHC activates the AMPK pathway to exert anti-obesity effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research of DPHC.

Isolation and Purification of Diphlorethohydroxycarmalol

DPHC is typically isolated from the brown alga *Ishige okamurae*.^[13] A common workflow involves:



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General workflow for the isolation and purification of DPHC.

- **Extraction:** The dried and powdered *Ishige okamurae* is extracted with ethanol (e.g., 50% or 70% ethanol) with stirring.^{[14][15]}
- **Concentration:** The extract is filtered and concentrated under reduced pressure, followed by freeze-drying.^[16]
- **Chromatographic Purification:** The crude extract is subjected to a series of chromatographic techniques for purification. This often includes centrifugal partition chromatography (CPC) followed by preparative high-performance liquid chromatography (HPLC) to yield pure DPHC.^[16]

Cell Culture and Viability Assays

- **Cell Lines:** Various cell lines have been used to study the effects of DPHC, including human vascular endothelial cells (EA.hy926), murine hippocampal neuronal cells (HT22), human dermal fibroblasts (HDF), and murine macrophages (RAW 264.7).^{[6][8][10][17]}
- **Culture Conditions:** Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.^[18]
- **Cell Viability Assay (MTT Assay):** To assess the cytotoxicity or protective effects of DPHC, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. Cells are seeded in 96-well plates, treated with DPHC at various concentrations, and incubated. MTT solution is then added, and the resulting formazan crystals are dissolved

in DMSO. The absorbance is measured using a microplate reader to determine cell viability.
[\[7\]](#)[\[18\]](#)

Western Blot Analysis

Western blotting is used to determine the expression levels of specific proteins involved in the signaling pathways modulated by DPHC.

- **Protein Extraction:** Cells are lysed, and the total protein concentration is determined using a protein assay kit (e.g., BSA protein assay).
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-PI3K, p-Akt, p-eNOS, NF- κ B, p-AMPK).
- **Detection:** After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative protein expression levels.

In Vivo Animal Studies

- **Zebrafish Model:** The zebrafish (*Danio rerio*) model is utilized to study the vasodilatory and anti-inflammatory effects of DPHC in vivo due to its optical transparency, allowing for direct observation of vascular changes.[\[3\]](#)[\[6\]](#)
- **Murine Models:** High-fat diet-induced obese mice (e.g., C57BL/6J) are used to investigate the anti-obesity and metabolic regulatory effects of DPHC.[\[9\]](#)[\[10\]](#) Dexamethasone-induced muscle atrophy models in mice are used to assess the protective effects of DPHC on muscle wasting.[\[15\]](#)
- **Administration:** DPHC is typically administered via oral gavage.[\[9\]](#)[\[15\]](#)
- **Outcome Measures:** Various parameters are measured, including body weight, organ weight, serum lipid profiles, and histological analysis of tissues.[\[9\]](#)[\[10\]](#) Behavioral tests, such as grip strength and ladder climbing, are used to assess muscle function.[\[15\]](#)

Conclusion

Diphlorethohydroxycarmalol, a phlorotannin from the marine alga *Ishige okamurae*, presents a compelling profile as a multi-target bioactive compound. Its well-documented antioxidant, anti-inflammatory, neuroprotective, and metabolic regulatory effects, supported by a growing body of quantitative data, highlight its potential for development into novel therapeutic and cosmeceutical agents. This technical guide provides a foundational resource for researchers to further explore the mechanisms of action and therapeutic applications of this promising marine natural product.

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